Here's what we can glean from the compound's structure:
Given the structural features, N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide) could be investigated for potential applications in:
PFI-4 is a synthetic compound identified as a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1). It is categorized under chemical probes, specifically targeting the bromodomains of the BRPF family of proteins (BRPF1, BRPF2, and BRPF3) which play crucial roles in epigenetic regulation by recognizing acetylated lysines on histones and non-histone proteins. The compound has a CAS number of 900305-37-5 and is recognized for its ability to modulate gene expression and influence various biological processes associated with development and differentiation .
PFI-4 primarily functions through competitive inhibition at the bromodomain sites of BRPF proteins, thereby disrupting their interaction with acetylated lysines. This inhibition can lead to altered gene expression patterns, affecting downstream signaling pathways. The specific chemical structure of PFI-4 allows it to bind effectively to the bromodomain, demonstrating an IC50 value of approximately 80 nM in cell-free assays . The compound does not participate in traditional
The biological activity of PFI-4 is significant in the context of cancer research and developmental biology. By inhibiting BRPF1, PFI-4 has been shown to affect Hox gene expression, which is critical for proper tissue development and hematopoiesis. The compound has been utilized in various studies to elucidate the role of BRPF proteins in cellular processes such as proliferation, differentiation, and apoptosis. Its selective nature allows for targeted studies without extensive off-target effects, making it a valuable tool in epigenetic research .
The synthesis of PFI-4 involves several steps typical for small organic molecules. While specific proprietary methods may vary among manufacturers, the general approach includes:
PFI-4 has several applications in scientific research:
Interaction studies involving PFI-4 focus on its binding affinity and specificity towards BRPF proteins compared to other bromodomain-containing proteins. These studies often employ techniques such as:
Several compounds share structural or functional similarities with PFI-4, primarily targeting bromodomains or other epigenetic regulators. Here are a few notable examples:
Compound Name | Target Protein | Unique Features |
---|---|---|
JQ1 | Bromodomain protein 4 | First identified BET inhibitor; broad-spectrum action |
I-BET151 | Bromodomain protein 2 | Selective BET inhibitor; used in cancer therapy |
CPI-0610 | Bromodomain protein 9 | Selective for BET family; clinical trials ongoing |
PFI-4 stands out due to its selective inhibition of BRPF1 over other bromodomain-containing proteins, allowing researchers to dissect specific pathways without the confounding effects seen with broader inhibitors like JQ1 or I-BET151. This specificity makes it particularly valuable for targeted studies in both basic and applied research settings .
PFI-4, systematically named N-[2,3-Dihydro-1,3-dimethyl-2-oxo-6-(1-pyrrolidinyl)-1H-benzimidazol-5-yl]-2-methoxybenzamide, represents a highly specialized benzimidazolone derivative with the molecular formula C₂₁H₂₄N₄O₃ [1]. The compound possesses a molecular weight of 380.44 g/mol and is registered under CAS number 900305-37-5 [1]. The structural architecture of PFI-4 is characterized by a central 1,3-dimethylbenzimidazolone core system that serves as the primary pharmacophore [12] [28].
The molecular structure incorporates several key functional groups that contribute to its biological activity [1] [12]. The benzimidazolone ring system features nitrogen atoms at positions 1 and 3, both bearing methyl substituents that enhance the compound's binding characteristics [28]. At position 6 of the benzimidazole ring, a pyrrolidine substituent provides critical hydrophobic interactions necessary for target selectivity [12] [28]. The structure is completed by a 2-methoxybenzamide moiety attached at position 5, which serves as a crucial selectivity determinant [28].
Structural Parameter | Value |
---|---|
Molecular Formula | C₂₁H₂₄N₄O₃ |
Molecular Weight | 380.44 g/mol |
CAS Number | 900305-37-5 |
SMILES Notation | CN(C1=CC(NC(C2=C(OC)C=CC=C2)=O)=C(N3CCCC3)C=C1N4C)C4=O |
InChI Key | QCIJLRJBZDBVDB-UHFFFAOYSA-N |
The stereochemical configuration of PFI-4 demonstrates a planar benzimidazolone core with the pyrrolidine ring adopting a puckered conformation that optimizes interactions within the target binding pocket [28] [32]. The 2-methoxybenzamide substituent extends from the core structure, creating a molecular geometry that exhibits exceptional shape complementarity with the bromodomain and Plant Homeodomain finger-containing protein 1 bromodomain binding site [28] [32].
The physicochemical profile of PFI-4 reflects its design as a cell-permeable chemical probe with optimized drug-like properties [1] [4]. The compound exists as a white to beige crystalline powder with high chemical purity, typically exceeding 98% as determined by high-performance liquid chromatography [1] [4]. The solid-state characteristics demonstrate excellent stability under standard storage conditions, with recommended storage at room temperature for routine use [1].
Solubility studies reveal that PFI-4 exhibits limited aqueous solubility but demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 2-26 mg/mL when subjected to mild warming and ultrasonic treatment [1] [4]. This solubility profile is consistent with the compound's moderate lipophilic character, which facilitates cellular uptake while maintaining adequate aqueous compatibility for biological assays [22].
Physicochemical Property | Value |
---|---|
Physical Form | White to beige powder |
Purity | ≥98% (HPLC) |
Solubility (DMSO) | 2-26 mg/mL (warmed) |
Storage Temperature | Room temperature |
Thermal Stability | Stable under standard conditions |
Cellular Permeability | High |
The thermal stability profile indicates that PFI-4 maintains structural integrity under standard laboratory conditions, with no significant degradation observed during routine handling and storage [24]. The compound's partition coefficient suggests moderate lipophilicity, which contributes to its favorable cellular uptake characteristics while avoiding excessive hydrophobic interactions that could lead to non-specific binding [22].
While specific crystallographic data for PFI-4 in its free form remains limited in the published literature, structural insights have been obtained through co-crystallization studies with target proteins [21] [28]. The bromodomain and Plant Homeodomain finger-containing protein 1 bromodomain-PFI-4 complex has provided detailed information about the compound's binding mode and conformational preferences [28] [32].
Crystallographic analysis reveals that PFI-4 adopts a binding conformation that maximizes complementarity with the acetyl-lysine binding site of bromodomain and Plant Homeodomain finger-containing protein 1 [28]. The benzimidazolone core assumes a planar configuration that enables optimal π-π stacking interactions with aromatic residues in the binding pocket [21] [28]. The pyrrolidine substituent occupies a hydrophobic cavity within the bromodomain, contributing significantly to binding affinity and selectivity [28].
The 2-methoxybenzamide moiety extends into a selectivity pocket that differentiates bromodomain and Plant Homeodomain finger-containing protein 1 from other bromodomain family members [28] [32]. Hydrogen bonding patterns observed in the crystal structure demonstrate that the benzimidazolone carbonyl group forms critical interactions with conserved asparagine residues, mimicking the natural acetyl-lysine substrate [28] [30].
Crystallographic Parameter | Observation |
---|---|
Binding Mode | Acetyl-lysine mimetic |
Core Conformation | Planar benzimidazolone |
Pyrrolidine Orientation | Hydrophobic cavity occupation |
Hydrogen Bond Network | Conserved asparagine interaction |
π-π Stacking | Aromatic residue interactions |
The crystallographic data confirms that PFI-4 achieves high-affinity binding through a combination of shape complementarity, hydrogen bonding, and hydrophobic interactions [28]. The overall binding pose demonstrates how the compound's structural features work synergistically to achieve selective recognition of the bromodomain and Plant Homeodomain finger-containing protein 1 bromodomain over other family members [32].
PFI-4 belongs to a family of benzimidazolone-based bromodomain inhibitors that share common structural motifs while exhibiting distinct selectivity profiles [29] [32]. Comparative analysis with related compounds reveals key structural features that contribute to target specificity and binding affinity [27] [29]. The 1,3-dimethylbenzimidazolone core represents a privileged scaffold that has been exploited across multiple bromodomain inhibitor series [29] [30].
Structural comparison with OF-1, another benzimidazolone derivative, highlights the importance of substituent patterns in determining selectivity [28] [29]. While both compounds share the benzimidazolone core, OF-1 functions as a pan-bromodomain and Plant Homeodomain finger inhibitor, whereas PFI-4 demonstrates exquisite selectivity for the bromodomain and Plant Homeodomain finger-containing protein 1B isoform [28] [29]. This selectivity difference stems primarily from variations in the substituent at position 6 of the benzimidazole ring and the nature of the amide linkage [29].
Compound | Core Structure | Key Substituents | Selectivity Profile |
---|---|---|---|
PFI-4 | 1,3-Dimethylbenzimidazolone | 6-Pyrrolidine, 2-methoxybenzamide | BRPF1B selective |
OF-1 | 1,3-Dimethylbenzimidazolone | Alternative substituents | Pan-BRPF |
GSK6853 | 1,3-Dimethylbenzimidazolone | Modified amide linker | BRPF1 selective |
The structure-activity relationships within the benzimidazolone series demonstrate that the pyrrolidine substituent at position 6 is critical for achieving bromodomain and Plant Homeodomain finger-containing protein 1B selectivity [28] [29]. Compounds lacking this specific substitution pattern exhibit broader bromodomain activity profiles, indicating that the pyrrolidine group occupies a unique binding pocket that is particularly favorable in the bromodomain and Plant Homeodomain finger-containing protein 1B isoform [28].
Comparison with other benzimidazolone derivatives in medicinal chemistry reveals that this structural class has been extensively explored for various therapeutic applications [14] [27]. However, the specific substitution pattern found in PFI-4 represents an optimized configuration for bromodomain inhibition, demonstrating how subtle structural modifications can dramatically alter selectivity and potency profiles [27] [29].
The structure-activity relationships of PFI-4 have been extensively characterized through systematic evaluation of binding affinity, selectivity, and cellular activity [28] [32]. The compound demonstrates exceptional potency against bromodomain and Plant Homeodomain finger-containing protein 1B with a dissociation constant of 13 ± 1 nanomolar as determined by isothermal titration calorimetry [28] [32]. This high-affinity binding translates to cellular activity with an inhibitory concentration of 250 nanomolar in cell-based assays [12] [32].
The selectivity profile of PFI-4 represents a key structure-activity relationship parameter, with greater than 100-fold selectivity over other bromodomain family members [12] [28]. Notably, PFI-4 shows no detectable binding to the bromodomain and Plant Homeodomain finger-containing protein 1A isoform, highlighting the importance of the six-residue insert in the ZA-loop region that prevents inhibitor access [28]. This isoform selectivity demonstrates how alternative splicing can regulate bromodomain function and inhibitor sensitivity [28].
Structure-Activity Parameter | Value | Assay Method |
---|---|---|
BRPF1B Binding Affinity (Kd) | 13 ± 1 nM | Isothermal Titration Calorimetry |
BRPF1B Inhibition (IC₅₀) | 172 nM | ALPHAscreen Assay |
Thermal Stabilization (ΔTm) | 9.4°C | Thermal Shift Assay |
Cellular Activity (IC₅₀) | 250 nM | Cell-based Assay |
Selectivity over BRPF2 | >100-fold | Comparative Binding |
Selectivity over BRD4 | >100-fold | Comparative Binding |
The molecular recognition elements that drive PFI-4's structure-activity relationships include the acetyl-lysine mimetic function of the benzimidazolone carbonyl group, which forms essential hydrogen bonds with conserved asparagine residues [28] [30]. The pyrrolidine substituent contributes to selectivity through shape complementarity with a specific hydrophobic cavity in bromodomain and Plant Homeodomain finger-containing protein 1B [28]. The 2-methoxybenzamide group provides additional selectivity determinants through interactions with variable regions of the binding pocket [28] [32].